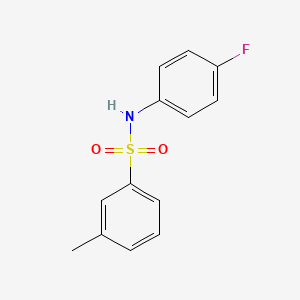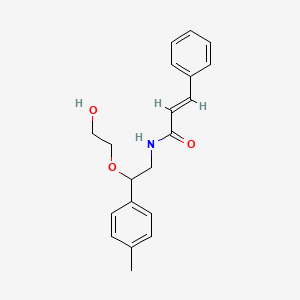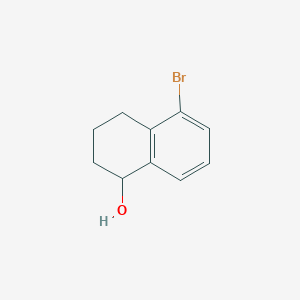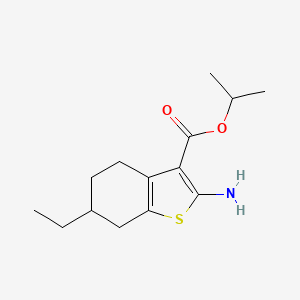![molecular formula C21H23N3O2S B2771792 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 848989-94-6](/img/structure/B2771792.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound characterized by its intricate triazole ring structure and its substitution with tert-butylphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reactants: : The synthesis starts with the selection of appropriate precursors, which generally include a tert-butylphenyl derivative, a methylphenyl derivative, and sulfur-containing reagents.
Reaction Steps
The triazole ring is formed through a cyclization reaction involving nitrogen-containing precursors.
The incorporation of the sulfanyl group into the triazole ring is achieved through a substitution reaction.
Finally, the acetic acid moiety is attached via a carboxylation reaction.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to maximize yield and purity. This often involves:
Catalysts: : Use of catalysts such as palladium or platinum to enhance reaction rates.
Temperature and Pressure: : Controlled temperature and pressure settings to facilitate the desired transformations.
Purification: : Advanced purification techniques, including crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Conversion into sulfoxides or sulfones using reagents like hydrogen peroxide.
Reduction: : Reduction of the triazole ring or the sulfanyl group using agents like lithium aluminium hydride.
Substitution: : Halogenation or alkylation at various positions on the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens (Br2, I2), alkyl halides (R-X).
Major Products
Scientific Research Applications
Chemistry
Catalysis: : As ligands in catalytic cycles for organic transformations.
Materials Science: : In the design and synthesis of new materials with specific electronic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in disease pathways.
Biomolecular Probes: : As a probe in studying biological processes at the molecular level.
Medicine
Drug Development: : Precursor for developing new pharmaceutical compounds.
Antimicrobial Agents: : Potential antimicrobial properties against bacteria and fungi.
Industry
Polymer Science: : As a monomer or cross-linking agent in polymer synthesis.
Mechanism of Action
The compound exerts its effects through several mechanisms, including:
Molecular Interaction: : Binding to specific proteins or enzymes, altering their activity.
Pathway Modulation: : Affecting biological pathways by interacting with key molecular targets.
Molecular Targets and Pathways
Enzymes: : Inhibition of enzymes such as kinases or proteases.
Receptors: : Interaction with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(4-tert-butylphenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with an ethyl group instead of a methyl group.
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with a methoxy group.
2-{[5-(4-tert-butylphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with a fluorophenyl group.
Uniqueness
The presence of both tert-butylphenyl and methylphenyl groups, combined with the triazole and sulfanyl functionalities, imparts unique chemical reactivity and biological activity to this compound, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-5-11-17(12-6-14)24-19(22-23-20(24)27-13-18(25)26)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBAKMATNPTHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2771709.png)
![N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2771710.png)
![2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2771712.png)
![3-[(3,4-dimethylphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2771713.png)

![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2771718.png)

![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)


![2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2771725.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2771726.png)
![N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
![2-(2-chlorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2771728.png)
